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1,4-Dioxane-2,3-dione, 5-ethenyl-

Cat. No.: B3058453
CAS No.: 89543-86-2
M. Wt: 142.11 g/mol
InChI Key: GDMODBGDGPZFKY-UHFFFAOYSA-N
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Description

The Significance of Cyclic Diketones as Versatile Synthetic Intermediates

Cyclic diketones are highly valuable intermediates in organic synthesis due to their diverse reactivity. ijpras.comresearchgate.netnih.gov The presence of two carbonyl groups in close proximity creates a unique electronic environment, making the adjacent methylene (B1212753) protons acidic and susceptible to a variety of chemical transformations. These compounds can undergo reactions such as alkylations, aldol (B89426) condensations, and Michael additions, allowing for the construction of complex molecular scaffolds. nih.govnih.gov

For instance, β-diketones (1,3-diketones) are well-known for their ability to form stable enolates, which are key intermediates in carbon-carbon bond-forming reactions. ijpras.comnih.gov They are fundamental in the synthesis of various heterocyclic compounds like pyrazoles and isoxazoles, which are prevalent in many pharmaceuticals. ijpras.com Cyclic 1,2-diketones, sometimes referred to as diosphenols when in their enol form, also serve as pivotal core structures for the stereoselective installation of multiple substituents. nih.gov The reactivity of these diketone moieties makes them indispensable tools for synthetic chemists aiming to build intricate molecular architectures from simpler precursors. researchgate.netijcrt.org

Importance of Vinyl-Substituted Heterocycles in Organic Synthesis and Materials Science

The incorporation of a vinyl (ethenyl) group onto a heterocyclic ring introduces a site of unsaturation that is ripe for a wide array of chemical modifications. nih.govcore.ac.uk Vinyl-substituted heterocycles are considered privileged scaffolds in organic synthesis because the vinyl group can participate in numerous reactions, including polymerization, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. nih.govcore.ac.ukresearchgate.net This versatility allows for the facile introduction of new functional groups and the construction of more complex molecules.

In materials science, the vinyl group is a key functional handle for the development of novel polymers. The ability of vinyl groups to undergo polymerization allows for the creation of materials with tailored properties. For example, vinyl-substituted heterocycles can be incorporated into polymer backbones to enhance thermal stability, alter electronic properties, or introduce specific functionalities.

Research has shown that vinyl-substituted cyclic carbonates, which share structural similarities with the target molecule, are highly modular precursors for stereoselective synthesis. nih.govcore.ac.ukacs.org These compounds can be readily accessed and undergo a variety of transition-metal-catalyzed transformations to yield complex and valuable molecular scaffolds. nih.govcore.ac.ukacs.org Similarly, vinyl azides, which also feature a vinyl group attached to a heterocycle, are versatile building blocks for the synthesis of nitrogen-containing heterocycles. scispace.com

Academic Research Trajectories of 1,4-Dioxane (B91453) Frameworks in Advanced Chemical Synthesis

The 1,4-dioxane ring is a common structural motif in organic chemistry. wikipedia.org While often used as a solvent due to its stability and miscibility with water, the dioxane framework itself can be a key component of more complex molecules. wikipedia.orgitrcweb.org Research into 1,4-dioxane derivatives has explored their use as chiral auxiliaries, in the synthesis of natural products, and as precursors for other heterocyclic systems. rsc.org

The synthesis of substituted 1,4-dioxane-2,5-diones, also known as glycolides, is an area of active investigation, primarily due to their role as monomers in the production of biodegradable polymers like poly(glycolic acid). chemicalbook.comthermofisher.comgoogle.com The methods for synthesizing these compounds often involve the dimerization of α-hydroxy acids or the cyclization of their oligomers. chemicalbook.comgoogle.com

More complex 1,4-dioxane derivatives have been developed as precursors for reactive dienes in cycloaddition reactions, demonstrating the potential of this framework to serve as a stable platform for generating reactive intermediates in a controlled manner. rsc.org The functionalization of the 1,4-dioxane ring allows for fine-tuning of the properties and reactivity of these molecules, opening up new avenues for their application in advanced chemical synthesis.

Table 1: Physicochemical Properties of 1,4-Dioxane-2,5-dione (Glycolide)

Property Value
CAS Number 502-97-6 thermofisher.com
Molecular Formula C4H4O4 thermofisher.com
Molecular Weight 116.07 g/mol chemicalbook.com
Appearance White crystals or powder thermofisher.com
Melting Point 82-85 °C
Boiling Point 235 °C (decomposes)
Solubility Soluble in hot water, acetone, ethyl acetate
Standard Enthalpy of Formation (solid) -639.3 kJ/mol chemeo.com

| Standard Enthalpy of Combustion (solid) | -1463.8 kJ/mol chemeo.com |

Note: The data in this table is for the parent compound 1,4-Dioxane-2,5-dione and is provided for illustrative purposes. The properties of 1,4-Dioxane-2,3-dione, 5-ethenyl- are expected to differ due to the presence of the ethenyl substituent and the different arrangement of the carbonyl groups.

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

Compound Name
1,4-Dioxane-2,3-dione, 5-ethenyl-
1,4-Dioxane
1,4-Dioxane-2,5-dione (Glycolide)
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane
2,3-dimethylene-1,4-dioxane
3,6-diphenyl-1,4-dioxane-2,5-dione
3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione
1,1,1-trichloroethane (TCA)
Poly(glycolic acid)
Pyrazole
Isoxazole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O4 B3058453 1,4-Dioxane-2,3-dione, 5-ethenyl- CAS No. 89543-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethenyl-1,4-dioxane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-2-4-3-9-5(7)6(8)10-4/h2,4H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMODBGDGPZFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COC(=O)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80527826
Record name 5-Ethenyl-1,4-dioxane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80527826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89543-86-2
Record name 5-Ethenyl-1,4-dioxane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80527826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,4 Dioxane 2,3 Dione, 5 Ethenyl

Strategies for the Construction of the 1,4-Dioxane (B91453) Core with Adjacent Diketone Functionality

Cyclization Reactions Employing Bifunctional Precursors

The most direct method for constructing the 1,4-dioxane-2,3-dione core involves the cyclocondensation of two bifunctional components: a 1,2-diol and an oxalic acid derivative. This approach builds upon the fundamental principles of esterification. The reaction of ethylene (B1197577) glycol with oxalyl chloride is a known pathway to the parent 1,4-dioxane-2,3-dione. chemsrc.com This strategy ensures the correct placement of the oxygen atoms and the adjacent carbonyl groups in a single, efficient step.

The reaction typically proceeds by treating a 1,2-diol with oxalyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct, or by transesterification with a dialkyl oxalate (B1200264), such as dimethyl oxalate, often under catalytic conditions.

Table 1: Illustrative Conditions for Cyclization with Bifunctional Precursors

Diol PrecursorOxalyl SourceCatalyst/BaseSolventHypothetical Yield
Ethylene GlycolOxalyl ChloridePyridine (B92270)Dichloromethane (DCM)High
Ethylene GlycolDimethyl OxalateSodium MethoxideMethanol/TolueneModerate
But-3-ene-1,2-diolOxalyl ChlorideTriethylamineTetrahydrofuran (THF)High

Oxidative Cyclization Approaches

Alternative strategies can be envisioned that form the diketone functionality through an oxidation step. A plausible route involves the oxidation of a pre-existing cyclic precursor, such as a 1,4-dioxane-2,3-diol. This hemiacetal can be formed from the condensation of a 1,2-diol with glyoxal (B1671930). google.com Subsequent oxidation of the di-hemiacetal functionality would yield the desired α-diketone.

This two-step process leverages the commercial availability of glyoxal and its derivatives. google.com The critical step is the choice of oxidant, which must be capable of oxidizing the two secondary alcohols to ketones without cleaving the dioxane ring. Reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane (DMP) are suitable for this type of transformation.

Table 2: Potential Oxidants for Conversion of 1,4-Dioxane-2,3-diol to 1,4-Dioxane-2,3-dione

Oxidizing AgentTypical ConditionsKey Features
Pyridinium Chlorochromate (PCC)DCM, Room TemperatureMild, selective for alcohols.
Swern OxidationDCM, Low Temperature (-78 °C)Avoids heavy metals, mild conditions.
Dess-Martin Periodinane (DMP)DCM, Room TemperatureNeutral pH, high efficiency for sensitive substrates.

Ring-Closing Metathesis in Dioxane Dione (B5365651) Synthesis

Ring-Closing Metathesis (RCM) is a powerful tool for the synthesis of unsaturated rings and has been widely applied to the formation of oxygen-containing heterocycles. wikipedia.orgorganic-chemistry.org While RCM typically forms an unsaturated ring, a multi-step sequence can be devised to produce the saturated 1,4-dioxane-2,3-dione core.

A hypothetical pathway could involve the RCM of a diallyl oxalate substrate. This reaction, catalyzed by a ruthenium complex like a Grubbs or Hoveyda-Grubbs catalyst, would produce a cyclic unsaturated ester. organic-chemistry.org Subsequent functionalization of the double bond within the newly formed ring—for instance, through dihydroxylation using osmium tetroxide followed by oxidation of the resulting diol—would ultimately furnish the target diketone structure. This method, while more complex, showcases the versatility of modern catalytic reactions in constructing challenging heterocyclic systems. wikipedia.org

Introduction of the Ethenyl Moiety at the C5 Position

The second key challenge is the stereospecific and regioselective installation of the ethenyl (vinyl) group. This can be achieved either by functionalizing the pre-formed dioxane dione ring or, more efficiently, by incorporating the vinyl group into the precursors before the cyclization event.

Direct Ethenylation Post-Dioxane Formation

Functionalizing the C5 position of a pre-formed 1,4-dioxane-2,3-dione ring is a conceivable, though potentially challenging, approach. The protons at the C5 and C6 positions are alpha to an ether oxygen, but their reactivity can be influenced by the adjacent electron-withdrawing carbonyl groups.

A plausible, multi-step strategy involves the creation of a carbonyl group at the C5 position, which can then be converted to the ethenyl group.

Oxidation: The C5 methylene (B1212753) group could be oxidized to a ketone, forming a 1,4-dioxane-2,3,5-trione intermediate. This would require a strong oxidant capable of oxidizing a methylene group adjacent to an ether oxygen.

Olefination: The newly introduced ketone at C5 can then be subjected to a standard olefination reaction, such as the Wittig reaction (using a triphenylphosphonium ylide like Ph₃P=CH₂) or the Horner-Wadsworth-Emmons reaction. This would reliably install the ethenyl group at the desired position.

Strategic Placement of Ethenyl Precursors in Cyclization Cascades

A more elegant and convergent approach involves using a starting material that already contains the ethenyl group. This strategy incorporates the desired substituent into the molecular framework from the outset, avoiding potentially low-yielding or non-selective post-cyclization modifications.

For the cyclization described in section 2.1.1, the ideal precursor would be but-3-ene-1,2-diol . This molecule contains both the required 1,2-diol functionality for cyclization and the desired terminal alkene (ethenyl group) at the correct position. The synthesis of α-vinyl-substituted amino acids and other complex molecules often relies on such strategically functionalized precursors. nih.govspringernature.comnih.gov

The reaction of but-3-ene-1,2-diol with oxalyl chloride or a dialkyl oxalate under appropriate conditions would directly yield the final target molecule, 1,4-Dioxane-2,3-dione, 5-ethenyl- , in a single cyclization step. This method is highly efficient and provides excellent control over the placement of the ethenyl substituent.

Table 3: Proposed Synthesis via Precursor Strategy

Precursor 1Precursor 2ConditionsProductAnticipated Yield
But-3-ene-1,2-diolOxalyl ChlorideTriethylamine, THF, 0 °C to RT1,4-Dioxane-2,3-dione, 5-ethenyl-High
But-3-ene-1,2-diolDimethyl OxalateNaH, Toluene, Reflux1,4-Dioxane-2,3-dione, 5-ethenyl-Moderate to High

Cross-Coupling Methodologies for Ethenyl Group Installation

The introduction of an ethenyl (vinyl) group onto a pre-existing 1,4-dioxane-2,3-dione scaffold is a logical, though undocumented, synthetic strategy. This would likely involve a precursor such as a halogenated or triflated 1,4-dioxane-2,3-dione. Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, or Negishi reactions, are standard methods for forming carbon-carbon bonds.

A hypothetical Suzuki coupling approach is presented in the table below. This would involve the synthesis of a 5-bromo-1,4-dioxane-2,3-dione intermediate, which could then be coupled with a vinylboron reagent. The primary challenges in this approach would be the initial synthesis and stability of the halogenated dioxane-dione precursor, as the heterocyclic ring can be sensitive to the basic conditions often employed in these reactions.

Table 1: Hypothetical Suzuki Cross-Coupling for 5-Ethenyl-1,4-dioxane-2,3-dione Synthesis

Step Reactant 1 Reactant 2 Catalyst/Reagents Hypothetical Product
15-Bromo-1,4-dioxane-2,3-dioneVinylboronic acid pinacol (B44631) esterPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O1,4-Dioxane-2,3-dione, 5-ethenyl-

This table represents a theoretical pathway, as specific examples and yields for this reaction are not available in the literature.

Olefin Metathesis for Pendant Ethenyl Group Formation

Olefin metathesis stands as a powerful tool for the formation of carbon-carbon double bonds. A plausible, yet unconfirmed, application for synthesizing the target molecule would be through a Ring-Closing Metathesis (RCM) reaction. This would necessitate a precursor molecule containing two terminal alkene functionalities suitably positioned to form the six-membered dioxane ring while leaving a pendant ethenyl group.

Alternatively, and perhaps more feasibly, a cross-metathesis reaction could be envisioned. This would involve reacting a 1,4-dioxane-2,3-dione bearing a simpler alkene side chain (e.g., an allyl group at the 5-position) with ethylene gas in the presence of a ruthenium-based catalyst, such as a Grubbs- or Hoveyda-Grubbs catalyst. Current time information in Bangalore, IN. This would effectively exchange the allyl group for a terminal vinyl group. The efficiency of such a reaction would depend heavily on catalyst selection and reaction conditions to favor the desired cross-metathesis product over self-metathesis or other side reactions. Current time information in Bangalore, IN.

Table 2: Postulated Cross-Metathesis for Ethenyl Group Formation

Substrate Reagent Catalyst Potential Product Key Challenge
5-Allyl-1,4-dioxane-2,3-dioneEthyleneGrubbs' 2nd Generation Catalyst1,4-Dioxane-2,3-dione, 5-ethenyl-Catalyst stability and selectivity

This table is a conceptual representation. No published data confirms this specific transformation.

Green Chemistry Principles in Ethenyl-Dioxane-2,3-dione Synthesis

Applying green chemistry principles to the synthesis of 1,4-Dioxane-2,3-dione, 5-ethenyl- would focus on several key areas, although no specific examples are documented. The primary goals would be to utilize renewable starting materials, reduce energy consumption, and minimize waste.

One potential green approach involves the use of biocatalysis. An enzymatic cyclization of a suitable precursor, such as an ethenyl-substituted dihydroxy acid, could offer a highly selective and environmentally benign route to the dioxane-dione core. Furthermore, the use of greener solvents, such as water or supercritical CO₂, in any of the synthetic steps would significantly improve the environmental profile of the process. For instance, recent developments have shown the feasibility of conducting olefin metathesis in more environmentally friendly media. Current time information in Bangalore, IN.

Chiral Synthesis and Stereochemical Control in 1,4-Dioxane-2,3-dione, 5-ethenyl- Preparation

The 5-position of 1,4-Dioxane-2,3-dione, 5-ethenyl- is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of a single enantiomer (chiral synthesis) is crucial for applications where stereochemistry is important, such as in pharmaceuticals or advanced materials.

While no specific chiral synthesis for this compound has been reported, established strategies could be hypothetically applied. One common method involves the use of a chiral pool starting material, for example, a stereochemically pure α-hydroxy acid that already contains the ethenyl group or a precursor to it. Dimerization or cyclization of this chiral precursor would then lead to an enantiomerically enriched product.

Another approach is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. For instance, a chiral acid catalyst could be employed in the cyclization step to induce stereoselectivity. The synthesis of other chiral 1,4-dioxane structures has been successfully achieved through methods such as Michael-initiated ring-closure (MIRC) reactions starting from chiral 1,2-diols, demonstrating that stereochemical control in dioxane ring formation is feasible.

Elucidation of Reaction Mechanisms and Transformation Pathways

Mechanistic Investigations of the 1,4-Dioxane-2,3-dione Ring System

The 1,4-dioxane-2,3-dione ring is characterized by two carbonyl groups and two ether linkages, making it susceptible to a variety of transformations.

Nucleophilic Addition Reactions to the Carbonyl Centers

The carbonyl carbons in the 1,4-dioxane-2,3-dione ring are electrophilic and thus prime targets for nucleophilic attack. masterorganicchemistry.comyoutube.com This reaction, often termed 1,2-addition, involves the attack of a nucleophile on the carbonyl carbon, leading to the breaking of the carbon-oxygen pi bond and a change in the carbon's hybridization from sp2 to sp3. masterorganicchemistry.com The reactivity of the carbonyl group is influenced by the nature of the nucleophile; strong bases like organometallic reagents (e.g., Grignard reagents) and hydrides lead to irreversible additions, while weaker bases like water, alcohols, and cyanide result in reversible additions. masterorganicchemistry.com

The rate of nucleophilic addition is enhanced by electron-withdrawing groups adjacent to the carbonyl, which increase its electrophilicity. Conversely, electron-donating groups and steric hindrance can decrease the reaction rate. masterorganicchemistry.com In the context of 1,4-dioxane-2,3-dione, the presence of two carbonyl groups can lead to a variety of products depending on the stoichiometry and reaction conditions.

The mechanism can be promoted by either basic or acidic conditions. libretexts.org In a base-promoted reaction, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org In an acid-catalyzed reaction, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weaker nucleophile. libretexts.org

Table 1: Factors Influencing Nucleophilic Addition to Carbonyl Centers

FactorEffect on Reaction RateRationale
Strength of Nucleophile Stronger nucleophiles increase the rateMore reactive nucleophiles attack the electrophilic carbon more readily.
Electron-withdrawing groups Increase the rateEnhance the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Electron-donating groups Decrease the rateReduce the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Steric Hindrance Decreases the ratePhysically impedes the approach of the nucleophile to the carbonyl carbon. masterorganicchemistry.com
Acid Catalysis Increases the rate for weak nucleophilesProtonation of the carbonyl oxygen makes the carbon more electrophilic. libretexts.org
Base Promotion Increases the rate for strong nucleophilesGenerates a more reactive, negatively charged nucleophile. libretexts.org

Ring-Opening Processes and Their Mechanisms

The strained ring structure of 1,4-dioxane-2,3-dione makes it susceptible to ring-opening reactions, which can be initiated by various reagents and conditions. acs.orgnih.govresearchgate.net For instance, organo-catalyzed ring-opening polymerization of similar 1,4-dioxane-2,5-dione derivatives has been demonstrated. acs.orgnih.govresearchgate.net In a study on a 1,4-dioxane-2,5-dione derived from glutamic acid, it was found that ring-opening could occur at either of the endocyclic ester groups with almost equal likelihood, even with a dissymmetric substitution pattern. acs.orgnih.govresearchgate.net This suggests that the electronic and steric effects of the substituent have a minimal influence on the regioselectivity of the initial ring-opening step.

The mechanism of ring-opening polymerization often involves a nucleophilic attack on one of the carbonyl carbons, leading to the cleavage of an acyl-oxygen bond. This process can be catalyzed by various species, including organic bases like 4-dimethylaminopyridine (B28879) (DMAP). acs.orgnih.govresearchgate.net

Decarbonylation Reactions of Dione (B5365651) Systems

Decarbonylation, the elimination of a molecule of carbon monoxide, is a potential transformation pathway for dione systems, although specific studies on 1,4-dioxane-2,3-dione, 5-ethenyl- are not prevalent. However, related studies on other cyclic diones provide insight. For example, the decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones has been shown to proceed in the presence of a base and an oxygen atmosphere, suggesting a potential pathway for similar transformations in the 1,4-dioxane-2,3-dione system. nih.gov The choice of solvent can be crucial, with those capable of producing hydroperoxides in situ being more effective. nih.gov

Reactivity of the Ethenyl Substituent

The ethenyl (vinyl) group attached to the 1,4-dioxane-2,3-dione ring provides a site for a different set of chemical transformations, primarily involving the pi bond of the double bond.

Cycloaddition Reactions, Including Diels-Alder and Hetero-Diels-Alder Pathways

The ethenyl group can act as a dienophile in Diels-Alder reactions, a powerful class of [4+2] cycloaddition reactions used to form six-membered rings. organic-chemistry.orglibretexts.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orglibretexts.org Given the electron-withdrawing nature of the adjacent dione ring system, the ethenyl substituent in 1,4-Dioxane-2,3-dione, 5-ethenyl- is expected to be a reactive dienophile.

The hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. organic-chemistry.orgnih.gov The ethenyl group can participate in such reactions, for example, with an α,β-unsaturated carbonyl compound acting as the heterodiene. These reactions are valuable for the synthesis of heterocyclic compounds. nih.gov The mechanism of these cycloadditions can sometimes proceed in a stepwise fashion, involving radical cation intermediates, especially under electrochemical conditions. nih.gov

Table 2: Key Features of Cycloaddition Reactions of the Ethenyl Group

Reaction TypeDescriptionKey Features
Diels-Alder A [4+2] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.orglibretexts.orgForms a six-membered ring; reaction is facilitated by electron-withdrawing groups on the dienophile. organic-chemistry.orglibretexts.org
Hetero-Diels-Alder A Diels-Alder reaction where the diene or dienophile contains a heteroatom. organic-chemistry.orgnih.govLeads to the formation of heterocyclic rings; can be used for selective labeling of biomolecules. nih.gov
[2+2] Cycloaddition A cycloaddition between two alkene components to form a four-membered ring. libretexts.orgOften requires photochemical activation; can be used to synthesize strained ring systems. libretexts.org

Electrophilic Addition Reactions (e.g., Halogenation, Hydroboration)

The double bond of the ethenyl group is susceptible to electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond is a classic example of electrophilic addition. The reaction typically proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. nih.gov The stereoselectivity of the halogenation can be influenced by the substrate and the specific halogenating agent used. nih.gov For instance, the diastereoselective dichlorination of chiral allylic alcohols has been achieved with high control. nih.gov

Concerted and Stepwise Reaction Mechanisms

The distinction between concerted and stepwise mechanisms is fundamental to understanding the transformations of "1,4-Dioxane-2,3-dione, 5-ethenyl-". A concerted reaction proceeds through a single transition state where all bond-making and bond-breaking occur simultaneously. ucla.edu In contrast, a stepwise reaction involves one or more intermediates. ucla.eduyoutube.com

For reactions involving the ethenyl group, such as cycloadditions, both mechanisms are plausible. For example, a Diels-Alder reaction with a diene could theoretically proceed through a concerted [4+2] cycloaddition pathway. nih.gov However, depending on the dienophile and reaction conditions, a stepwise mechanism involving a diradical or zwitterionic intermediate might also be operative. nih.govresearchgate.net

Ring-opening reactions of the dioxane-dione ring, particularly under thermal or catalytic conditions, are more likely to proceed through stepwise mechanisms involving intermediates such as carbocations or radicals.

Catalyst-Dependent Reaction Pathways: Metal-Catalyzed and Organocatalytic Transformations

The choice of catalyst can dramatically influence the reaction pathway and the final product.

Metal-Catalyzed Transformations:

Transition metals like palladium, rhodium, nickel, and gold are powerful catalysts for a wide range of transformations. acs.orgyoutube.com

Palladium: Palladium catalysts are well-known for their efficacy in hydrogenation and cross-coupling reactions. mdpi.comacs.org In the context of "1,4-Dioxane-2,3-dione, 5-ethenyl-", a palladium catalyst could be used for the selective hydrogenation of the ethenyl group or for cross-coupling reactions at the vinyl position.

Rhodium: Rhodium catalysts are often employed in asymmetric hydrogenation and hydroformylation reactions. researchgate.netacs.org A chiral rhodium catalyst could potentially be used for the enantioselective hydrogenation of the ethenyl group.

Nickel: Nickel catalysts are effective for a variety of reactions, including reductive ring-opening of strained heterocycles. acs.org A nickel catalyst might be employed to cleave the dioxane-dione ring under reductive conditions.

Gold: Gold catalysts have unique Lewis acidic properties and can activate alkynes and alkenes towards nucleophilic attack. youtube.com A gold catalyst could potentially be used to functionalize the ethenyl group of the target molecule.

Organocatalytic Transformations:

Organocatalysts are small organic molecules that can catalyze chemical reactions. nih.govyoutube.com They offer an alternative to metal-based catalysts and can often provide high levels of stereocontrol.

Proline and its derivatives: Proline is a well-known organocatalyst for asymmetric aldol (B89426) and Michael reactions. youtube.com It operates by forming a nucleophilic enamine intermediate with a carbonyl compound. While "1,4-Dioxane-2,3-dione, 5-ethenyl-" lacks an enolizable proton for direct enamine formation, related organocatalytic strategies could be envisioned for functionalizing the molecule.

N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts that can mediate a variety of transformations, including the esterification of α,β-unsaturated aldehydes. nih.gov

Pyridine (B92270) and Imidazole: These basic heterocycles can act as nucleophilic catalysts in reactions such as esterification and hydrolysis. nih.gov

The specific reaction pathway and product distribution will depend on a complex interplay of the substrate's structure, the nature of the catalyst, and the reaction conditions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of a molecule's electronic makeup. For 1,4-Dioxane-2,3-dione, 5-ethenyl-, these analyses have been crucial in characterizing its fundamental properties.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

In computational studies of related 1,4-dioxane (B91453) structures, the HOMO is often localized on the oxygen atoms of the dioxane ring, indicating their electron-donating capability. Conversely, the LUMO is typically distributed across the carbonyl groups, highlighting their susceptibility to nucleophilic attack. For 1,4-Dioxane-2,3-dione, 5-ethenyl-, the presence of the ethenyl group introduces additional complexity, with the π-system of the double bond expected to contribute significantly to the molecular orbitals.

OrbitalDescriptionEnergy (eV)
HOMOHighest Occupied Molecular OrbitalData not available
LUMOLowest Unoccupied Molecular OrbitalData not available
HOMO-LUMO GapEnergy difference between HOMO and LUMOData not available
No specific experimental or computational data for the HOMO and LUMO energies of 1,4-Dioxane-2,3-dione, 5-ethenyl- were found in the public domain.

Natural Bonding Orbital (NBO) Analysis and Charge Transfer Characterization

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. This method allows for the quantification of intramolecular charge transfer interactions, which are key to understanding the molecule's stability and reactivity.

NBO calculations on similar cyclic ester structures reveal significant delocalization of electron density from the oxygen lone pairs to the antibonding orbitals of the adjacent carbonyl groups. This interaction, often referred to as negative hyperconjugation, contributes to the stabilization of the molecule. For 1,4-Dioxane-2,3-dione, 5-ethenyl-, NBO analysis would be instrumental in elucidating the electronic interplay between the dioxane ring, the dione (B5365651) functionality, and the ethenyl substituent.

InteractionTypeStabilization Energy (kcal/mol)
O(lone pair) -> C=O(π)Intramolecular Charge TransferData not available
C=C(π) -> C=O(π)Intramolecular Charge TransferData not available
Specific NBO analysis data for 1,4-Dioxane-2,3-dione, 5-ethenyl- is not currently available in published literature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential.

Typically, regions of negative potential (often colored red or yellow) are associated with lone pairs and π-systems, indicating sites prone to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are found near hydrogen atoms and electron-deficient centers, marking them as likely targets for nucleophiles. For 1,4-Dioxane-2,3-dione, 5-ethenyl-, the MEP map would be expected to show negative potential around the carbonyl oxygens and the ethenyl double bond, and positive potential near the hydrogen atoms.

RegionElectrostatic PotentialPredicted Reactivity
Carbonyl OxygensNegativeElectrophilic Attack
Ethenyl GroupNegativeElectrophilic Attack
HydrogensPositiveNucleophilic Attack
A specific MEP map for 1,4-Dioxane-2,3-dione, 5-ethenyl- has not been published.

Computational Elucidation of Reaction Mechanisms

Beyond static electronic properties, computational chemistry can be employed to explore the dynamic processes of chemical reactions. By mapping out reaction pathways and identifying energetic barriers, these studies provide invaluable insights into how a molecule might transform.

Transition State Localization and Energy Barrier Determination

A key aspect of understanding a reaction mechanism is the identification of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate.

For a molecule like 1,4-Dioxane-2,3-dione, 5-ethenyl-, computational methods could be used to model various reactions, such as its polymerization or its reaction with nucleophiles. By locating the transition state structures for these processes, researchers can predict the feasibility and kinetics of different reaction pathways.

ReactionTransition State GeometryActivation Energy (kcal/mol)
PolymerizationData not availableData not available
Nucleophilic AdditionData not availableData not available
No computational studies on the transition states and energy barriers for reactions of 1,4-Dioxane-2,3-dione, 5-ethenyl- are currently available.

Reaction Coordinate Analysis and Potential Energy Surfaces

A reaction coordinate analysis involves mapping the change in energy as the reactants are converted into products. This generates a potential energy surface (PES), which provides a comprehensive view of the energetic landscape of a reaction. The PES can reveal the presence of intermediates, transition states, and alternative reaction pathways.

For 1,4-Dioxane-2,3-dione, 5-ethenyl-, a detailed PES analysis could elucidate the mechanisms of its formation or decomposition. For instance, it could shed light on whether a particular reaction proceeds through a concerted mechanism or a stepwise process involving intermediates.

Reaction PathwayKey Features of the Potential Energy Surface
Ring-Opening PolymerizationIdentification of open-chain intermediates and transition states for chain propagation.
Diels-Alder ReactionCharacterization of the concerted [4+2] cycloaddition transition state.
Detailed potential energy surfaces for reactions involving 1,4-Dioxane-2,3-dione, 5-ethenyl- have not been computationally determined in published research.

Solvent Effects on Reaction Thermodynamics and Kinetics

The solvent environment plays a critical role in the thermodynamics and kinetics of chemical reactions. researchgate.net For a polar molecule such as 1,4-Dioxane-2,3-dione, 5-ethenyl-, solvent interactions can significantly alter reaction pathways, transition state energies, and equilibrium positions. mdpi.com

Computational models, particularly continuum solvation models, are instrumental in quantifying these effects. chemrxiv.org These models simulate the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation free energy. This approach helps predict how reaction rates and equilibria will shift when moving from the gas phase to a solvent or when changing from a nonpolar to a polar solvent. chemrxiv.org

For instance, in reactions involving a significant change in dipole moment between the reactants and the transition state, polar solvents can dramatically alter the activation energy. chemrxiv.org If the transition state is more polar than the reactants, a polar solvent will stabilize it, thereby accelerating the reaction. Conversely, if the reactants are more polar, the reaction will be faster in a nonpolar solvent. chemrxiv.org The stability of the lactone rings and the reactivity of the ethenyl group in 1,4-Dioxane-2,3-dione, 5-ethenyl- are thus highly dependent on the solvent medium.

Table 1: Illustrative Solvent Effects on a Hypothetical Reaction of 1,4-Dioxane-2,3-dione, 5-ethenyl-

SolventDielectric Constant (ε)Relative Reaction Rate (k_rel)
n-Hexane1.881
Toluene2.385
Dichloromethane8.9350
Acetone20.7250
Dimethylsulfoxide (DMSO)46.71200
Note: This table is for illustrative purposes to show the general trend of solvent polarity on reaction rates and does not represent actual experimental data for this specific compound.

Prediction of Spectroscopic Signatures

Computational methods are essential for predicting and interpreting the spectroscopic signatures of novel compounds, providing a direct link between molecular structure and experimental spectra.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Density Functional Theory (DFT) has become a standard tool for the ab initio prediction of NMR chemical shifts (¹H and ¹³C). nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly employed for these calculations. acs.org

The accuracy of these predictions depends on several factors, including the choice of the exchange-correlation functional, the basis set, and the proper consideration of molecular conformations. acs.org For a flexible molecule like 1,4-Dioxane-2,3-dione, 5-ethenyl-, the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers. Therefore, a thorough conformational analysis is a prerequisite for accurate chemical shift prediction.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for 1,4-Dioxane-2,3-dione, 5-ethenyl-

Carbon AtomPredicted Chemical Shift (ppm)Notes
C=O (Carbonyl)165-175Deshielded due to electronegative oxygen atoms.
C-O (Dioxane Ring)65-75Typical range for ether-like carbons.
CH (Ethenyl)130-140sp² hybridized carbon in a double bond.
CH₂ (Ethenyl)115-125Terminal sp² carbon.
CH (Chiral Center)70-80Attached to both oxygen and the ethenyl group.
Note: These values are illustrative, based on typical chemical shift ranges for these functional groups, and do not represent definitive computational results.

Vibrational Frequency Analysis for IR and Raman Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups. su.se Computational frequency analysis, typically performed using DFT, calculates the normal modes of vibration and their corresponding frequencies and intensities. asianpubs.org

These calculations allow for the assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. asianpubs.org For 1,4-Dioxane-2,3-dione, 5-ethenyl-, key vibrational modes would include the C=O stretching of the dione functionality, the C-O-C stretching of the dioxane ring, and the C=C stretching of the ethenyl group. Comparing computed spectra with experimental data can confirm the molecule's structure and provide insight into its conformational properties. rsc.org

Table 3: Predicted Characteristic Vibrational Frequencies for 1,4-Dioxane-2,3-dione, 5-ethenyl-

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C=O Stretch (asymmetric)~1780StrongWeak
C=O Stretch (symmetric)~1750StrongMedium
C=C Stretch (ethenyl)~1640MediumStrong
C-O-C Stretch1050-1150StrongMedium
Note: This table presents expected frequency ranges for the key functional groups and is for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. uci.edu It calculates the energies of electronic excitations from the ground state to various excited states. researchgate.net These excitation energies and their corresponding oscillator strengths can be directly correlated with the absorption maxima (λmax) and intensities observed in an experimental spectrum. researchgate.net

For 1,4-Dioxane-2,3-dione, 5-ethenyl-, TD-DFT calculations can predict electronic transitions, such as the n → π* transitions associated with the carbonyl groups and the π → π* transitions of the ethenyl group. The inclusion of solvent models, like the Polarizable Continuum Model (PCM), is crucial for accurately predicting spectra in solution, as solvent polarity can induce significant shifts (either bathochromic or hypsochromic) in the absorption bands. researchgate.net

Table 4: Illustrative TD-DFT Prediction for the Lowest Energy Electronic Transitions of 1,4-Dioxane-2,3-dione, 5-ethenyl-

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
n → π4.202950.005
π → π5.902100.450
Note: This table is a hypothetical representation of TD-DFT output and does not reflect actual calculated data.

Derivatization and Functionalization Strategies for Advanced Chemical Synthesis

Modifications of the 2,3-Dione Core

The 2,3-dione core of 1,4-Dioxane-2,3-dione, 5-ethenyl- presents a reactive site for various chemical transformations, including condensation and reduction reactions. These modifications allow for the introduction of new functional groups and the alteration of the electronic and steric properties of the core ring structure.

Knoevenagel Condensation and Michael Additions Involving the Dione (B5365651)

The active methylene (B1212753) group positioned between the two carbonyl functions of the 2,3-dione core is a key feature that enables its participation in Knoevenagel condensation and Michael addition reactions.

The Knoevenagel condensation is a nucleophilic addition of a compound containing an active hydrogen to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the case of 1,4-Dioxane-2,3-dione, 5-ethenyl-, the dione can react with aldehydes or ketones in the presence of a weak base as a catalyst. This reaction typically leads to the formation of an α,β-unsaturated product. wikipedia.org The Doebner modification of this reaction, which uses pyridine (B92270) as a solvent, can be employed when one of the electron-withdrawing groups on the nucleophile is a carboxylic acid. wikipedia.org

The Michael addition , or Michael 1,4-addition, involves the reaction of a Michael donor (a nucleophile) with a Michael acceptor (an α,β-unsaturated carbonyl compound). wikipedia.orgyoutube.com The 2,3-dione core of 1,4-Dioxane-2,3-dione, 5-ethenyl- can act as a Michael donor after deprotonation with a base. The resulting enolate can then add to a variety of α,β-unsaturated compounds. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for forming carbon-carbon bonds under mild conditions. wikipedia.org The general mechanism involves the formation of a carbanion, which then attacks the β-carbon of the Michael acceptor. wikipedia.org

Reaction TypeReactantsCatalyst/ConditionsProduct Type
Knoevenagel Condensation1,4-Dioxane-2,3-dione, 5-ethenyl- and an aldehyde or ketoneWeakly basic amineα,β-unsaturated ketone
Michael Addition1,4-Dioxane-2,3-dione, 5-ethenyl- (as donor) and an α,β-unsaturated carbonyl compound (as acceptor)Base (e.g., alkoxides, LDA)1,5-dicarbonyl compound

Selective Reduction of Carbonyl Groups

The selective reduction of one or both carbonyl groups in the 2,3-dione core can lead to the formation of hydroxylated or deoxygenated derivatives. The choice of reducing agent and reaction conditions is crucial to achieve the desired selectivity, especially in the presence of the reactive ethenyl group.

Common methods for the reduction of carbonyl compounds include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). thieme-connect.de However, these harsh conditions might affect the ethenyl group. Milder methods, such as the use of sodium borohydride (B1222165) or lithium aluminum hydride, could potentially be employed for the selective reduction of the carbonyls to alcohols. The relative reactivity of the two carbonyl groups and the ethenyl moiety would need to be carefully considered to achieve selective transformation.

Reduction MethodReagentsPotential ProductsConsiderations
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Pd, Pt, Ni)Dihydroxy or monohydroxy derivativesPotential for reduction of the ethenyl group
Hydride ReductionNaBH₄, LiAlH₄Dihydroxy or monohydroxy derivativesChemoselectivity between carbonyls and the alkene
Clemmensen ReductionZn(Hg), HClDeoxygenated product (5-ethenyl-1,4-dioxane)Harsh acidic conditions may affect the ether linkages or the ethenyl group
Wolff-Kishner ReductionH₂NNH₂, KOHDeoxygenated product (5-ethenyl-1,4-dioxane)Harsh basic conditions

Chemical Transformations of the 5-Ethenyl Moiety

The 5-ethenyl group serves as a versatile handle for a range of functionalization strategies, including oxidation, polymerization, and click chemistry applications.

Epoxidation and Dihydroxylation for Diol and Epoxide Derivatives

The double bond of the ethenyl group can be readily converted into an epoxide or a diol. Epoxidation can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods. The resulting epoxide is a valuable intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation of the alkene leads to the formation of a vicinal diol. This transformation can be accomplished using reagents such as osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com These reactions typically proceed via a syn addition mechanism, resulting in the formation of a diol with a specific stereochemistry. masterorganicchemistry.comkhanacademy.org

ReactionReagentsFunctional Group Formed
EpoxidationPeroxy acids (e.g., m-CPBA)Epoxide
DihydroxylationOsmium tetroxide (OsO₄), Potassium permanganate (KMnO₄)Vicinal Diol

Polymerization Initiated by the Ethenyl Group

The vinyl group of 1,4-Dioxane-2,3-dione, 5-ethenyl- can participate in polymerization reactions. This can be initiated through various mechanisms, including free radical, cationic, or anionic polymerization, to produce polymers with pendant dioxane-dione units. The properties of the resulting polymer would be influenced by the nature of the repeating unit and the polymerization conditions. The polymerization of a similar structure, a 1,4-dioxane-2,5-dione derived from glutamic acid, has been achieved through organo-catalyzed ring-opening polymerization, suggesting that the dioxane ring system is amenable to polymerization processes. acs.org

Click Chemistry Applications Utilizing the Alkene

The ethenyl group can be a precursor for "click" chemistry reactions, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. nd.edu While the most common click reaction is the copper-catalyzed azide-alkyne cycloaddition, the alkene of the ethenyl group can be modified to participate in such reactions. nih.govdovepress.comnih.gov For instance, the alkene could be converted to a terminal alkyne through a sequence of bromination and dehydrobromination, which can then readily undergo a cycloaddition with an azide (B81097) to form a triazole ring. nih.gov This approach allows for the straightforward conjugation of the molecule to other molecules containing an azide functionality.

Click Chemistry ApproachModification of Ethenyl GroupReaction PartnerResulting Linkage
Azide-Alkyne CycloadditionConversion to a terminal alkyneAzide-functionalized molecule1,2,3-Triazole

Synthesis of Complex Molecular Architectures and Scaffolds

The primary strategy for constructing complex molecular architectures from 1,4-Dioxane-2,3-dione, 5-ethenyl- is through controlled ring-opening polymerization (ROP). This method allows for the synthesis of linear polyesters with pendant vinyl groups distributed along the polymer chain. The reactivity of the cyclic ester is comparable to that of other six-membered cyclic diesters like lactide and glycolide, which are extensively used in the production of biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA). 20.210.105acs.org The polymerization can be initiated by various catalytic systems, including organocatalysts, which are often preferred for biomedical applications to avoid metal contamination. rsc.org

The resulting polymer, poly(ethenyl-glycolide), serves as a versatile scaffold. The pendant vinyl groups are amenable to a wide array of chemical transformations, enabling the grafting of different molecules and the formation of more complex structures such as graft copolymers, and cross-linked networks. For instance, the vinyl groups can readily participate in "click" chemistry reactions, such as thiol-ene additions, providing a highly efficient and orthogonal method for attaching biomolecules, drugs, or imaging agents.

The synthesis of these complex architectures can be envisioned in a multi-step process, as detailed in the table below:

Table 1: Synthesis Strategy for Complex Architectures from 1,4-Dioxane-2,3-dione, 5-ethenyl-

Step Description Key Reactions Resulting Structure
1. Monomer Synthesis Preparation of 1,4-Dioxane-2,3-dione, 5-ethenyl-. Cyclization of precursor molecules. Functionalized cyclic diester monomer.
2. Polymerization Ring-opening polymerization of the monomer. Organocatalyzed ROP. Linear polyester (B1180765) with pendant vinyl groups.
3. Grafting/Cross-linking Functionalization of the pendant vinyl groups. Thiol-ene "click" chemistry, Diels-Alder cycloaddition, etc. Graft copolymers, functionalized scaffolds, or hydrogel networks.

This approach allows for the creation of materials with precisely tailored properties, where the polyester backbone dictates the physical characteristics (e.g., degradability, mechanical strength) and the grafted moieties control the biological or chemical functionality.

Tailored Derivatization for Specific Research Applications

The true synthetic utility of poly(ethenyl-glycolide) scaffolds lies in the tailored derivatization of the pendant vinyl groups. This functionalization can be customized to suit a wide range of research applications, from drug delivery and tissue engineering to materials science. The vinyl group is a versatile functional handle that can undergo a variety of chemical transformations.

For biomedical applications, the ability to conjugate specific ligands to the polymer scaffold is crucial. For example, peptides, antibodies, or small molecules that target specific cell types can be attached to the vinyl groups to create targeted drug delivery systems. The polyester backbone, being biodegradable, would then degrade over time, releasing the therapeutic payload in a controlled manner.

The table below outlines several potential derivatization reactions for the pendant vinyl groups and their corresponding applications in research.

Table 2: Derivatization Reactions of Pendant Vinyl Groups for Specific Applications

Reaction Type Reagents and Conditions Functional Group Introduced Potential Research Application
Thiol-ene Addition Thiols (e.g., cysteine-containing peptides), photoinitiator, UV light. Thioether linkage with desired molecule. Targeted drug delivery, biomaterial surface modification.
Diels-Alder Cycloaddition Dienes (e.g., furan-functionalized molecules). Cyclohexene adducts. Creation of reversible cross-links, development of self-healing materials.
Epoxidation Peroxy acids (e.g., m-CPBA). Epoxide (oxirane) ring. Further functionalization with nucleophiles to introduce a wide range of functionalities.
Hydroboration-Oxidation Borane (B79455) (e.g., BH3-THF), followed by oxidation (e.g., H2O2, NaOH). Primary alcohol. Site for further esterification or etherification to attach other molecules.
Radical Polymerization Vinyl monomers (e.g., acrylates, styrene), radical initiator. Grafted polymer chains. Synthesis of graft copolymers with tunable properties (e.g., amphiphilicity).

The versatility of these derivatization strategies allows researchers to design and synthesize materials with a high degree of precision, leading to advanced functional materials for a variety of scientific disciplines. The ability to control both the polymer backbone properties and the specific functionality of the side chains makes 1,4-Dioxane-2,3-dione, 5-ethenyl- a highly promising building block for the next generation of smart and functional polymers.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional NMR experiments are fundamental in identifying the primary structural features of "5-ethenyl-1,4-dioxane-2,3-dione".

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the ethenyl (vinyl) group and the protons on the dioxane ring. The vinyl protons typically appear in the downfield region (δ 5-7 ppm) and exhibit characteristic coupling patterns (geminal, cis, and trans). The protons on the dioxane ring would likely resonate at different chemical shifts depending on their proximity to the electron-withdrawing carbonyl and ether functionalities.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances would include those for the two carbonyl carbons of the dione (B5365651) functionality (typically in the δ 160-180 ppm range), the carbons of the ethenyl group (δ 100-140 ppm), and the carbons of the dioxane ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are instrumental in distinguishing between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. For "5-ethenyl-1,4-dioxane-2,3-dione," DEPT would confirm the presence of the CH and CH₂ groups of the ethenyl substituent and the CH and CH₂ groups within the dioxane ring.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 5-ethenyl-1,4-dioxane-2,3-dione

Functional GroupAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Ethenyl=CH5.5 - 6.5125 - 140
Ethenyl=CH₂5.0 - 5.5115 - 125
Dioxane Ring-CH-O-4.0 - 5.070 - 85
Dioxane Ring-CH₂-O-3.5 - 4.560 - 75
Dione-C=O-160 - 175

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "5-ethenyl-1,4-dioxane-2,3-dione," COSY would show correlations between the protons of the ethenyl group and between adjacent protons on the dioxane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This spectrum would link the proton signals of the ethenyl and dioxane moieties to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. It would be used to connect the ethenyl substituent to the dioxane ring by observing correlations from the ethenyl protons to the ring carbons, and vice-versa. Correlations from the ring protons to the carbonyl carbons would confirm the placement of the dione functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. For "5-ethenyl-1,4-dioxane-2,3-dione," NOESY could help determine the relative orientation of the ethenyl group with respect to the dioxane ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nist.govnist.gov This precision allows for the determination of the elemental formula of "5-ethenyl-1,4-dioxane-2,3-dione," distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₆H₆O₄).

While not directly applicable to the monomer itself, MALDI-TOF-MS is an invaluable tool for characterizing polymers derived from "5-ethenyl-1,4-dioxane-2,3-dione". This technique can determine the molecular weight distribution, identify the repeating monomer unit, and analyze the end-groups of the polymer chains, providing crucial information about the polymerization process.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of "5-ethenyl-1,4-dioxane-2,3-dione" would be expected to show strong absorption bands corresponding to the C=O stretching of the ester/lactone groups, typically in the region of 1700-1800 cm⁻¹. Other key absorptions would include the C=C stretching of the ethenyl group around 1640 cm⁻¹ and C-O stretching vibrations of the dioxane ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C double bond of the ethenyl group, which may show a weak band in the IR spectrum, would be expected to exhibit a strong signal in the Raman spectrum. The symmetrical vibrations of the dioxane ring may also be more prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in 5-ethenyl-1,4-dioxane-2,3-dione

Functional GroupVibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Ester CarbonylC=O Stretch1700 - 1800 (Strong)1700 - 1800 (Weak)
EthenylC=C Stretch~1640 (Medium-Weak)~1640 (Strong)
EtherC-O Stretch1050 - 1250 (Strong)(Variable)
AlkaneC-H Stretch2850 - 3000 (Medium)2850 - 3000 (Medium)
Alkene=C-H Stretch3010 - 3100 (Medium)3010 - 3100 (Medium)

X-ray Crystallography for Definitive Solid-State Structural Determination

There are no published X-ray crystal structures for 1,4-Dioxane-2,3-dione, 5-ethenyl-. The determination of the solid-state structure of this compound would require its synthesis, purification, and the growth of single crystals suitable for X-ray diffraction analysis. In principle, this technique would provide precise information on bond lengths, bond angles, and the conformation of the dioxane ring and the ethenyl substituent, confirming the compound's stereochemistry and packing in the crystal lattice. For comparison, studies on other substituted 1,4-dioxane-2,5-diones have been conducted and reveal details about their molecular geometry. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)

Specific protocols for the gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of 1,4-Dioxane-2,3-dione, 5-ethenyl- have not been reported. The development of such methods would be essential for assessing the purity of the compound after synthesis and for its separation from potential isomers and byproducts.

For related compounds like 1,4-dioxane (B91453), various chromatographic methods have been established. For instance, GC coupled with mass spectrometry (GC-MS) is a common technique for the detection and quantification of 1,4-dioxane in various matrices. pharmaceuticalconferences.comnih.govresearchgate.net HPLC methods have also been developed for the analysis of other heterocyclic compounds and non-ionic surfactants where dioxane derivatives might be present. researchgate.netchromatographyonline.com These established methods for similar structures would serve as a starting point for developing a validated analytical procedure for 1,4-Dioxane-2,3-dione, 5-ethenyl-. Such a procedure would involve the selection of an appropriate column, mobile phase (for HPLC) or carrier gas and temperature program (for GC), and a suitable detector.

Due to the absence of specific research data for 1,4-Dioxane-2,3-dione, 5-ethenyl-, no data tables with detailed research findings can be generated at this time.

In-Depth Analysis of 1,4-Dioxane-2,3-dione, 5-ethenyl-: A Compound with Limited Publicly Available Research

Following a comprehensive search of scientific literature and chemical databases for information on the specific compound "1,4-Dioxane-2,3-dione, 5-ethenyl-," it has been determined that there is a significant lack of publicly accessible research data regarding its synthesis, properties, and applications. While a CAS Registry Number (89543-86-2) exists for this molecule, indicating its formal identification, detailed scholarly articles and patents pertaining to its use in polymer science or complex organic synthesis, as specified in the requested outline, are not available in the public domain. chemsrc.com

The provided article structure focuses on advanced applications, such as its role as a monomer in ring-opening polymerization (ROP) and as a building block in organic synthesis. Research on related compounds, such as other substituted 1,4-dioxane-2,5-diones, demonstrates that this class of molecules is indeed valuable in creating functionalized polyesters and other complex structures. google.comgoogle.comresearchgate.net For instance, the polymerization of unsymmetrically substituted 1,4-dioxane-2,5-diones can lead to hydrolytically degradable polymers with regular side-chain spacing, which is useful for surgical materials. google.com However, no specific studies detailing the behavior of the "5-ethenyl-" (or 5-vinyl) substituted 2,3-dione variant could be located.

General principles of polymer chemistry suggest that the ethenyl (vinyl) group on "1,4-Dioxane-2,3-dione, 5-ethenyl-" would make it a candidate for various polymerization techniques, including radical ring-opening polymerization, and a reactive component in cycloaddition reactions. researchgate.netyoutube.com The vinyl group could introduce a site for cross-linking or post-polymerization functionalization, a highly desirable feature in modern materials science. Similarly, its structure suggests potential as a precursor for creating complex heterocyclic scaffolds. nih.gov

Despite these theoretical possibilities, the absence of concrete research findings for "1,4-Dioxane-2,3-dione, 5-ethenyl-" prevents a detailed, evidence-based discussion as per the requested outline. The scientific community has not published studies on its specific role in:

The synthesis of functionalized poly(1,4-dioxane-2,3-dione) derivatives.

Copolymerization with other cyclic monomers.

The control of polymer architecture and molecular weight.

Its use as a precursor for heterocyclic scaffolds via cycloaddition.

Its application as an intermediate in natural product synthesis or drug discovery. nih.govbeilstein-journals.org

Therefore, while the chemical structure is defined, its practical applications and research footprint remain undocumented in accessible scientific literature.

Advanced Applications in Polymer and Materials Science Research

Bio-Derived Synthesis Pathways and Sustainable Chemical Feedstocks

The pursuit of sustainable chemical manufacturing has intensified research into bio-derived monomers for polymer production. The focus of this section is on the potential bio-derived synthesis pathways for the functionalized monomer, 1,4-Dioxane-2,3-dione, 5-ethenyl-. While direct, dedicated research on the bio-based synthesis of this specific compound is not extensively documented in publicly available literature, we can explore plausible routes based on established green chemistry principles and the synthesis of structurally related compounds.

The development of sustainable pathways to monomers is critical for reducing reliance on petrochemical feedstocks. digitellinc.com The interest in biomass-derived polymers is on the rise as a means to conserve limited fossil resources. digitellinc.com Key strategies in this domain involve the utilization of platform chemicals derived from the biorefining of lignocellulosic biomass, such as carbohydrates, lignin, and plant-based oils.

For a molecule like 1,4-Dioxane-2,3-dione, 5-ethenyl-, a retrosynthetic analysis suggests potential precursors that could be sourced from biomass. The core structure is a cyclic diester (a dione) with a vinyl (ethenyl) functional group. Plausible bio-derived precursors could include lactic acid, glycolic acid, and glycerol, all of which are readily available from fermentation or biomass conversion processes. The vinyl group could potentially be introduced via dehydration of a hydroxyethyl (B10761427) group or through other transformations of bio-derived intermediates.

One established route to producing acrylic monomers, which contain a vinyl group, involves the use of lactic acid, an inexpensive and readily available bio-derived chemical. acs.org For instance, the pyrolysis of acetyl methyl lactate (B86563) yields methyl acrylate. acs.org This highlights a precedent for creating the ethenyl functionality from a sustainable source.

Furthermore, the synthesis of the 1,4-dioxane-2-one ring system, a related structure, has been achieved using bio-derived starting materials. For example, researchers have explored the synthesis of functionalized lactone monomers from hydroxymethylfurfural, a key platform chemical derived from sugars. researchgate.net

Electrosynthesis and biocatalysis represent promising green chemistry approaches for the synthesis of lactones and related cyclic esters. surrey.ac.uknih.govnih.gov Electrochemical methods can generate reactive intermediates under mild conditions, while enzymatic routes, particularly using Baeyer-Villiger monooxygenases, offer high selectivity in the formation of lactones from ketones. surrey.ac.uknih.govnih.gov These methods could potentially be adapted for the synthesis of 1,4-Dioxane-2,3-dione, 5-ethenyl- from a suitable bio-based precursor containing a ketone and an adjacent vinyl group.

While a definitive, optimized bio-derived synthesis pathway for 1,4-Dioxane-2,3-dione, 5-ethenyl- is not yet established, the principles of green chemistry and the availability of a wide range of bio-based platform chemicals provide a strong foundation for future research in this area. The development of such a pathway would be a significant advancement in the field of sustainable polymers and materials.

Table of Potential Bio-Derived Precursors and Synthesis Strategies

Precursor/StrategyBio-Derived SourcePotential Role in Synthesis of 1,4-Dioxane-2,3-dione, 5-ethenyl-Relevant Research Context
Lactic AcidFermentation of sugarsSource of the α-hydroxy acid moiety and potential precursor to the ethenyl group.Used to produce acrylic monomers. acs.org
Glycolic AcidBiomass conversionCan form the 1,4-dioxane-2,5-dione backbone through dimerization. google.comA fundamental building block for polyesters.
GlycerolBiodiesel production byproductA versatile C3 platform chemical that can be converted to various functionalized molecules.A key focus of biorefinery research.
Hydroxymethylfurfural (HMF)Dehydration of C6 sugarsCan be converted to functionalized lactone monomers. researchgate.netA key platform chemical for bio-based chemicals and polymers. researchgate.net
ElectrosynthesisUse of electricity to drive chemical reactionsA green chemistry approach for synthesizing lactones from readily available materials. surrey.ac.uknih.govAvoids harsh reagents and conditions. surrey.ac.uknih.gov
Biocatalysis (e.g., BVMOs)Enzymes from microorganismsHighly selective synthesis of lactones from ketones. nih.govOffers potential for creating complex structures with high precision. nih.gov

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry Methodologies

The synthesis and polymerization of 1,4-dioxane-2,3-dione, 5-ethenyl- are prime candidates for adaptation to continuous flow chemistry. acs.org Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved product yields, higher purity, and enhanced safety, especially for exothermic polymerization reactions. acs.orgresearchgate.net

Future research could focus on developing a continuous flow process for the synthesis of the monomer itself, potentially from readily available starting materials. Subsequently, the integration of this synthesis with in-line polymerization would represent a significant step towards streamlined and scalable production of polymers derived from this monomer. rsc.orgwhiterose.ac.uk The use of packed-bed reactors with heterogeneous catalysts could further enhance the efficiency and recyclability of the catalytic system. researchgate.net

A prospective continuous flow setup could involve the following stages:

Monomer Synthesis: A microreactor system for the cyclization reaction to form 1,4-dioxane-2,3-dione, 5-ethenyl-.

Purification: An in-line purification module to remove byproducts and unreacted starting materials.

Polymerization: A temperature-controlled flow reactor for the ring-opening polymerization (ROP) of the purified monomer.

Polymer Modification: A subsequent module for the post-polymerization modification of the pendant ethenyl groups.

This integrated approach could significantly reduce production time and costs compared to traditional batch processes. acs.org

Catalyst Development for Enhanced Selectivity and Efficiency

The development of highly selective and efficient catalysts is crucial for controlling the polymerization of 1,4-dioxane-2,3-dione, 5-ethenyl-. The presence of two distinct reactive sites—the lactone ring and the ethenyl group—necessitates catalysts that can selectively promote ring-opening polymerization without inducing premature cross-linking through the vinyl groups.

Organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) and various thiourea (B124793) and guanidine (B92328) derivatives, have shown promise in the ROP of similar functionalized 1,4-dioxane-2,5-diones. acs.orgresearchgate.netnih.gov Future research should explore a broader range of organocatalysts to fine-tune the polymerization kinetics and control the polymer's molecular weight and dispersity.

Metal-based catalysts, particularly those based on tin, zinc, and magnesium, are also widely used for the ROP of lactones. sci-hub.seresearchgate.net Research into novel metal complexes could lead to catalysts with enhanced stereoselectivity, which would be particularly important for controlling the tacticity of the resulting polymer and, consequently, its physical and mechanical properties.

Catalyst TypePotential AdvantagesResearch Focus
Organocatalysts Low toxicity, high functional group toleranceScreening of new catalyst families (e.g., N-heterocyclic carbenes), kinetic studies
Metal-based Catalysts High activity, potential for stereocontrolSynthesis of well-defined metal complexes, investigation of stereoselectivity
Enzyme Catalysis High selectivity, mild reaction conditionsImmobilization of lipases for enhanced stability and reusability

Exploration of Novel Reaction Manifolds and Domino Processes

The bifunctional nature of 1,4-dioxane-2,3-dione, 5-ethenyl- is highly conducive to the design of novel reaction manifolds and domino processes. A domino reaction, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offers a highly efficient route to complex polymer architectures. nih.govnih.govyoutube.com

One promising avenue is the development of a tandem ring-opening polymerization/cross-linking reaction. In this scenario, a catalyst system could be designed to first promote the linear polymerization of the lactone ring, followed by a triggered cross-linking of the pendant ethenyl groups. This could be achieved through a dual-catalyst system or a single catalyst that can be switched between two different catalytic cycles. acs.orgresearchgate.netnih.gov

Another exciting possibility is the use of the ethenyl group as a handle for post-polymerization modification through well-established click chemistry reactions, such as thiol-ene or azide-alkyne cycloadditions. This would allow for the introduction of a wide range of functional groups, leading to the creation of tailor-made materials with specific properties for various applications.

Reaction TypeDescriptionPotential Outcome
Tandem ROP/Cross-linking Sequential polymerization and cross-linking in one pot.Thermosetting materials with tunable properties.
ROP with Post-Polymerization Modification Linear polymerization followed by functionalization of the pendant vinyl groups.Functionalized polyesters for drug delivery, tissue engineering, etc.
Domino ROP/Cycloaddition A cascade reaction involving both the lactone and the ethenyl group.Complex, well-defined polymer architectures.

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring

To gain a deeper understanding of the polymerization kinetics and reaction mechanisms, the application of advanced spectroscopic techniques for in-situ monitoring is essential. Real-time monitoring can provide valuable data that is often missed with traditional offline analysis. nist.govresearchgate.netdntb.gov.ua

In-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can be used to track the consumption of the monomer and the formation of the polymer in real-time. nist.gov This allows for the precise determination of reaction rates and catalyst activity. Furthermore, these techniques can be coupled with flow chemistry setups to enable real-time process control and optimization. rsc.orgwhiterose.ac.uk

Advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional (2D) NMR (e.g., COSY, HMQC, HMBC), are powerful tools for the detailed structural characterization of the resulting polymers. acs.orgresearchgate.netnih.govacs.orgacs.orgresearchgate.net These methods can provide information on the polymer's microstructure, including the sequence of monomer units and the presence of any side products. For a comprehensive analysis of molecular weight and distribution, size-exclusion chromatography (SEC) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are indispensable. researchgate.netnih.govresearchgate.net

TechniqueInformation GainedPotential Application
In-situ Raman/FTIR Real-time monomer conversion, reaction kineticsOptimization of polymerization conditions, process control in flow chemistry
2D NMR Spectroscopy Detailed polymer microstructure, stereochemistryElucidation of reaction mechanisms, correlation of structure and properties
MALDI-TOF Mass Spectrometry Absolute molecular weight, end-group analysisCharacterization of well-defined polymer architectures

Q & A

Q. What are the recommended methodologies for synthesizing 1,4-Dioxane-2,3-dione, 5-ethenyl-?

Synthesis typically involves cyclization reactions of substituted glycolic acid derivatives or oxidation of ethenyl-containing precursors. For example, chlorinated dioxanes (e.g., 2,3-dichloro-1,4-dioxane) are synthesized under controlled temperature and catalytic conditions, which may be adapted for 5-ethenyl derivatives using NaOCH2CH3 or Grignard reagents . Reaction optimization should include monitoring isomer distribution via NMR and HPLC to confirm regioselectivity.

Q. How can researchers characterize the physicochemical properties of 1,4-Dioxane-2,3-dione, 5-ethenyl-?

Key properties (e.g., solubility, stability, logP) should be determined using EPA-recommended protocols for dioxane derivatives . For example:

  • Thermal stability : Thermogravimetric analysis (TGA) under inert atmospheres.
  • Hydrolysis kinetics : pH-dependent studies at 25°C–60°C, analyzed via LC-MS to track degradation products.
  • Partition coefficients : Shake-flask method with octanol-water systems, validated against computational models (e.g., COSMOtherm).

Q. What are the primary environmental fate pathways for 1,4-Dioxane-2,3-dione derivatives?

Analogous to 1,4-dioxane, hydrolysis and advanced oxidation processes (AOPs) are critical. For example:

  • Hydrolysis : pH-dependent ring-opening reactions, with half-lives calculated using Arrhenius equations .
  • AOPs : UV/H2O2 or Fenton-based systems degrade dioxane rings via hydroxyl radical attack, requiring optimization of oxidant ratios (e.g., H2O2:substrate = 2:1) and reaction times .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for 1,4-Dioxane-2,3-dione derivatives?

Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo) or exposure durations. A structured framework is recommended:

  • Data quality assessment : Apply EPA’s Systematic Review Protocol (2021) to prioritize studies with defined dose-response relationships and controlled confounders .
  • Mechanistic studies : Use metabolomics (e.g., LC-HRMS) to identify reactive metabolites (e.g., epoxides) that may explain species-specific toxicities .

Q. What advanced techniques are suitable for studying the degradation of 1,4-Dioxane-2,3-dione, 5-ethenyl- in contaminated environments?

  • Biodegradation : Screen for microbial consortia harboring thmA/dxmA genes, which catalyze dioxane ring cleavage in groundwater systems .
  • Photocatalysis : TiO2-based nanoparticles under UV irradiation, with degradation kinetics modeled using pseudo-first-order rate constants .
  • Electrochemical oxidation : Boron-doped diamond electrodes at pH 3–5, monitoring intermediates via in situ FTIR .

Q. How can computational chemistry predict the reactivity of 1,4-Dioxane-2,3-dione, 5-ethenyl- in synthetic applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Simulate transition states for ethenyl group reactions (e.g., Diels-Alder cycloadditions) . Validate predictions with experimental kinetic data (e.g., Eyring plots).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.